2-Methyl-4-nitro-1,3,5-triphenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-nitro-1,3,5-triphenylbenzene is an organic compound with the molecular formula C25H19NO2 It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and three phenyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1,3,5-triphenylbenzene typically involves the nitration of a precursor compound, such as 2-Methyl-1,3,5-triphenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-nitro-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Methyl-4-amino-1,3,5-triphenylbenzene, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-nitro-1,3,5-triphenylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-4-nitro-1,3,5-triphenylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-nitro-1-phenoxybenzene: Similar in structure but with a phenoxy group instead of a phenyl group.
2-Methyl-3-nitrobenzoic acid: Contains a carboxylic acid group instead of additional phenyl groups.
1,2,4-Triphenylbenzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions
Uniqueness
2-Methyl-4-nitro-1,3,5-triphenylbenzene is unique due to the combination of its nitro and methyl groups along with three phenyl groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
79889-11-5 |
---|---|
Molekularformel |
C25H19NO2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-methyl-4-nitro-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C25H19NO2/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)25(26(27)28)24(18)21-15-9-4-10-16-21/h2-17H,1H3 |
InChI-Schlüssel |
VDQFQIRRGSXQML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.